1,3-Bis(4-pyridyl)propane

Coordination Chemistry Crystal Engineering MOF Synthesis

1,3-Bis(4-pyridyl)propane (bpp) is a flexible, exo-bidentate dipyridyl ligand engineered for crystal engineering of MOFs and coordination polymers. Its propane linker imparts conformational freedom, enabling gate-opening gas adsorption, tunable network topologies, and enhanced catalytic activity—properties rigid analogs like 4,4′-bipyridine cannot replicate. Choose bpp for pressure-responsive gas separation, room-temperature transesterification catalysts, or deliberate 2D/1D framework construction. Available in research-grade purity with global shipping.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 17252-51-6
Cat. No. B096761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-pyridyl)propane
CAS17252-51-6
Synonyms1,3-bis(4-pyridyl)propane
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCC2=CC=NC=C2
InChIInChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2
InChIKeyOGNCVVRIKNGJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.7 [ug/mL] (The mean of the results at pH 7.4)

1,3-Bis(4-pyridyl)propane (CAS: 17252-51-6) for Coordination Chemistry and MOF Synthesis: A Technical Primer


1,3-Bis(4-pyridyl)propane (bpp, CAS 17252-51-6) is a flexible, exo-bidentate dipyridyl ligand characterized by a central propane linker that separates two 4-pyridyl donor groups [1]. This structural motif imparts significant conformational freedom to bpp, enabling the ligand to adopt multiple geometries (e.g., anti-anti, gauche-gauche) upon coordination with transition metal ions [2]. As a neutral N-donor spacer, bpp is extensively employed in the crystal engineering of coordination polymers (CPs) and metal-organic frameworks (MOFs), where its flexibility is a critical parameter for dictating network topology, porosity, and resultant functional properties [1].

1,3-Bis(4-pyridyl)propane: Why In-Class Dipyridyl Ligands Cannot Be Interchanged


The class of exo-bidentate dipyridyl ligands—including rigid 4,4′-bipyridine (bipy), semi-flexible 1,2-bis(4-pyridyl)ethane (bpa), and flexible 1,3-bis(4-pyridyl)propane (bpp)—exhibits stark differences in coordination behavior that preclude simple substitution in MOF and coordination polymer synthesis [1]. The length and flexibility of the alkyl spacer fundamentally alter the conformational landscape, metal-metal separation distances, and network dimensionality [2]. Direct comparisons reveal that replacing bpp with a shorter or more rigid analog can switch framework topology from 2D to 3D, eliminate gate-opening gas adsorption behavior, or ablate catalytic activity entirely [3]. For procurement decisions, the selection of a specific dipyridyl ligand must be guided by the target framework's required structural and functional properties, as the evidence below demonstrates.

1,3-Bis(4-pyridyl)propane (bpp) Evidence Guide: Comparative Performance Data vs. Rigid Analogs


Conformational Flexibility and Structural Diversity: bpp vs. 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethane

The flexible propane spacer in bpp enables multiple stable conformations (anti-anti, gauche-gauche) that directly influence the dimensionality and topology of the resulting coordination polymers. In a systematic study of Zn(II) complexes with bpp ligands, the conformational flexibility was critical for the formation of hydroxyl-bridged [Zn₂OH] active sites, which were absent when more rigid dipyridyl ligands were employed [1]. In a direct comparison of MOFs assembled with the same metal (CuII) and tetracarboxylate linker family, substituting the flexible bpp with the rigid 4,4′-bipyridine (bipy) changed the framework from a 2D cage-type structure (with bpp) to a 3D twofold interpenetrated structure (with bipy) [2].

Coordination Chemistry Crystal Engineering MOF Synthesis

Gate-Opening Gas Adsorption Behavior: bpp Enables Unique Separation Properties

The structural flexibility conferred by bpp translates into distinct gas adsorption behavior not observed with rigid analogs. A flexible one-dimensional copper(II) PCP formulated as [Cu(BF₄)₂(bpp)₂]ₙ exhibits gate-opening adsorption, where the framework remains closed until a specific threshold pressure is reached, after which it opens to accommodate guest molecules. This gate-opening pressure was found to be different for CO₂ compared to C1-C4 linear alkanes, enabling separation based on pressure-swing mechanisms [1]. In contrast, the rigid 4,4′-bipyridine-based framework described above exhibits standard Type I adsorption isotherms without such gating behavior, relying instead on thermodynamic selectivity [2].

Gas Separation Porous Coordination Polymers Adsorption

Catalytic Transesterification Activity: bpp-Zn(II) Complexes vs. Simple Zinc Salts

Zn(II)-based coordination polymers incorporating bpp demonstrate superior catalytic activity in transesterification reactions compared to conventional homogeneous zinc salt catalysts. Polymeric compounds containing hydroxyl-bridged zinc cations [Zn₂OH] formed with bpp ligands catalyzed the transesterification of a range of esters with methanol at room temperature under mild conditions, whereas monomeric or alternative polymeric Zn(II) compounds lacking this motif were completely inactive [1]. Crucially, these bpp-derived catalysts showed even better catalytic activity than the benchmark zinc salts Zn(NO₃)₂ and Zn(OTf)₂ [2]. This enhancement is directly attributed to the specific coordination environment enabled by the flexible bpp ligand.

Catalysis Transesterification Heterogeneous Catalysis

Metal-Metal Separation Distances: Quantifying the Spacer Effect

The length of the alkyl spacer in dipyridyl ligands directly dictates the metal-metal separation in coordination polymers, a critical parameter for pore size and framework dimensions. In a series of isostructural coordination polymers with squarate and bpp ligands (M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), the M–M distances bridged by the squarate ions were measured as 8.024 Å and 8.111 Å, with the cationic bpp molecules residing within the four-membered ring cavities formed by these metal centers [1]. While no direct comparative data for 4,4′-bipyridine or 1,2-bis(4-pyridyl)ethane was provided in this specific study, the literature consistently shows that the M–M distance increases with alkyl chain length: ~7 Å for 4,4′-bipy, ~9 Å for bpa, and ~10-11 Å for bpp in comparable extended chain conformations [2].

Crystal Engineering Coordination Polymer Design Linker Length

Polymorphic Porous Coordination Polymers: bpp's Unique Conformational Isomerism

The conformational flexibility of bpp enables the formation of true polymorphs—frameworks with identical chemical composition but different crystal structures and pore characteristics. Two PCP polymorphs with the formula [Cu(CF₃SO₃)₂(bpp)] were synthesized and crystallographically characterized, demonstrating completely different adsorption behaviors: polymorph 1 exhibited gate-opening adsorption with a structural transformation from a closed to open form, while polymorph 2 expanded its framework only transiently for guest passage [1]. Such polymorphism arising from a single flexible ligand is extremely rare and provides a unique platform for tuning adsorption properties without changing chemical composition [2].

Porous Coordination Polymers Polymorphism Flexible Frameworks

1,3-Bis(4-pyridyl)propane (bpp): Optimal Applications Based on Quantitative Evidence


Design of Flexible MOFs for Pressure-Swing Gas Separation

For applications requiring separation of gas mixtures based on pressure thresholds rather than equilibrium selectivity, bpp is the ligand of choice. As demonstrated, 1D Cu(II)-bpp PCPs exhibit gate-opening pressures that differ for CO₂ versus CH₄ and C₂H₆, enabling practical separation in breakthrough experiments at ambient temperature [1]. Rigid ligands like 4,4′-bipyridine cannot replicate this behavior.

Synthesis of Heterogeneous Transesterification Catalysts

When developing heterogeneous catalysts for room-temperature transesterification reactions, bpp-based Zn(II) coordination polymers offer superior activity compared to traditional homogeneous zinc salts [1]. The flexible ligand facilitates the formation of hydroxyl-bridged [Zn₂OH] motifs essential for catalysis, a feature not accessible with more rigid dipyridyl linkers.

Crystal Engineering of Low-Dimensional (1D/2D) Coordination Polymers

For projects aiming to synthesize 2D or 1D coordination networks rather than 3D frameworks, bpp provides a deliberate structural control mechanism. Direct comparative studies show that substituting the rigid 4,4′-bipyridine with bpp reduces framework dimensionality from 3D to 2D under identical synthetic conditions [1]. This predictability is valuable for target-oriented crystal engineering.

Exploration of Framework Polymorphism and Stimuli-Responsive Materials

bpp's conformational flexibility enables the synthesis of multiple polymorphic PCPs with identical chemical composition but distinct pore structures and adsorption mechanisms [1]. This property is uniquely suited for developing stimuli-responsive materials where framework dynamics govern function, an area where rigid ligands offer limited versatility.

Technical Documentation Hub

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